molecular formula C29H38N6O B3839116 2-(4-butoxyphenyl)-5-{[4-(4-pentyl-1-piperazinyl)phenyl]diazenyl}pyrimidine

2-(4-butoxyphenyl)-5-{[4-(4-pentyl-1-piperazinyl)phenyl]diazenyl}pyrimidine

Cat. No. B3839116
M. Wt: 486.7 g/mol
InChI Key: CXTNLWREEBOVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-5-{[4-(4-pentyl-1-piperazinyl)phenyl]diazenyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPP and is a diazo compound that contains a pyrimidine ring.

Mechanism of Action

BPP exerts its effects through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. BPP also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BPP has been shown to have anti-cancer effects in vitro and in vivo. BPP has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using BPP in lab experiments is its high potency and specificity for the Akt/mTOR signaling pathway. However, one limitation is that BPP can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for the study of BPP. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, the development of more efficient synthesis methods for BPP could increase its availability for research.

Scientific Research Applications

BPP has been extensively studied for its potential applications in various fields. In the field of cancer research, BPP has been shown to inhibit the growth of cancer cells by inducing apoptosis. BPP has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.

properties

IUPAC Name

[2-(4-butoxyphenyl)pyrimidin-5-yl]-[4-(4-pentylpiperazin-1-yl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N6O/c1-3-5-7-16-34-17-19-35(20-18-34)27-12-10-25(11-13-27)32-33-26-22-30-29(31-23-26)24-8-14-28(15-9-24)36-21-6-4-2/h8-15,22-23H,3-7,16-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTNLWREEBOVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=CC=C(C=C2)N=NC3=CN=C(N=C3)C4=CC=C(C=C4)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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